(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 136465-85-5
VCID: VC20761651
InChI: InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
SMILES: C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

CAS No.: 136465-85-5

Cat. No.: VC20761651

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid - 136465-85-5

Specification

CAS No. 136465-85-5
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
Standard InChI Key OJDLZOUHAPYVTA-XHSDSOJGSA-N
Isomeric SMILES C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
SMILES C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator